
Magnesium;iron(2+);titanium(4+);carbonate;hydroxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium;iron(2+);titanium(4+);carbonate;hydroxide is a complex inorganic compound that consists of magnesium, iron, titanium, carbonate, and hydroxide ions This compound is of interest due to its unique combination of elements, which impart distinct chemical and physical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;iron(2+);titanium(4+);carbonate;hydroxide typically involves the co-precipitation method. This process includes the following steps:
Preparation of Solutions: Solutions of magnesium, iron, and titanium salts (such as magnesium chloride, iron(II) sulfate, and titanium(IV) chloride) are prepared.
Mixing and Precipitation: The solutions are mixed under controlled pH conditions, often using a base such as sodium hydroxide to induce precipitation.
Aging and Filtration: The precipitate is aged to allow for complete reaction and crystallization, followed by filtration to separate the solid product.
Washing and Drying: The precipitate is washed to remove impurities and then dried to obtain the final compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and automated systems to control the reaction conditions precisely. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
Magnesium;iron(2+);titanium(4+);carbonate;hydroxide undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The iron(2+) ion can undergo oxidation to iron(3+), while titanium(4+) remains stable.
Substitution Reactions: The hydroxide and carbonate ions can participate in substitution reactions with other anions.
Acid-Base Reactions: The compound can react with acids to release carbon dioxide and form corresponding salts
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Acids: Hydrochloric acid or sulfuric acid can be used for acid-base reactions.
Bases: Sodium hydroxide or ammonium hydroxide can be used for precipitation reactions.
Major Products Formed
Oxidation: Iron(3+) compounds and titanium dioxide.
Acid-Base Reactions: Magnesium chloride, iron(III) chloride, and carbon dioxide.
科学研究应用
Magnesium;iron(2+);titanium(4+);carbonate;hydroxide has several scientific research applications:
Catalysis: Used as a catalyst in organic synthesis and environmental remediation processes.
Materials Science: Investigated for its potential use in the development of advanced materials, such as nanocomposites and coatings.
Environmental Chemistry: Employed in water treatment processes to remove heavy metals and other contaminants.
Biomedical Applications: Studied for its potential use in drug delivery systems and as a component in bioactive materials
作用机制
The mechanism by which magnesium;iron(2+);titanium(4+);carbonate;hydroxide exerts its effects involves several molecular targets and pathways:
Catalytic Activity: The compound’s catalytic properties are attributed to the presence of transition metals (iron and titanium), which facilitate redox reactions.
Adsorption: The hydroxide and carbonate ions provide sites for the adsorption of contaminants in water treatment applications.
Biological Interactions: In biomedical applications, the compound can interact with cellular components, promoting targeted drug delivery and enhancing biocompatibility
相似化合物的比较
Similar Compounds
Magnesium Hydroxide: Commonly used as an antacid and laxative.
Iron(III) Hydroxide: Used in water treatment and as a pigment.
Titanium Dioxide: Widely used as a pigment and in photocatalysis.
Uniqueness
Magnesium;iron(2+);titanium(4+);carbonate;hydroxide is unique due to its multi-element composition, which imparts a combination of properties not found in simpler compounds. This makes it particularly valuable in applications requiring multifunctional materials.
属性
CAS 编号 |
607729-37-3 |
|---|---|
分子式 |
CHFeMgO4Ti+5 |
分子量 |
205.03 g/mol |
IUPAC 名称 |
magnesium;iron(2+);titanium(4+);carbonate;hydroxide |
InChI |
InChI=1S/CH2O3.Fe.Mg.H2O.Ti/c2-1(3)4;;;;/h(H2,2,3,4);;;1H2;/q;2*+2;;+4/p-3 |
InChI 键 |
PJNORISTQMMWKC-UHFFFAOYSA-K |
规范 SMILES |
C(=O)([O-])[O-].[OH-].[Mg+2].[Ti+4].[Fe+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)-, oxime](/img/structure/B12598494.png)
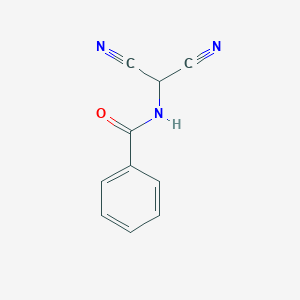
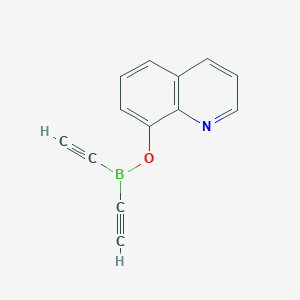
![2-Chloro-1-{4-[3-(chloromethyl)phenyl]piperazin-1-yl}ethan-1-one](/img/structure/B12598512.png)
![1-Phosphabicyclo[2.2.2]octa-2,5,7-triene](/img/structure/B12598518.png)
![Benzenemethanamine, N-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-](/img/structure/B12598524.png)
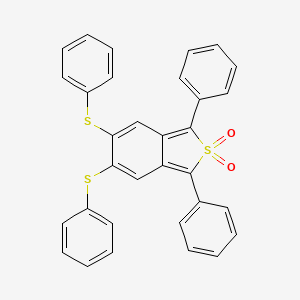
![1-Butanesulfonic acid, 4-[[(3,4-dimethoxyphenyl)methyl]amino]-](/img/structure/B12598534.png)
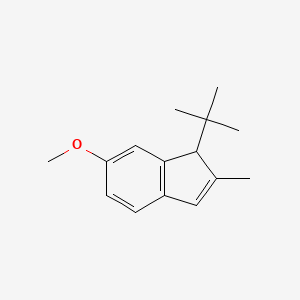
![Ethanone, 1-[8-(hydroxymethyl)-4H-1,3-benzodioxin-6-yl]-](/img/structure/B12598542.png)
![6-(Thiophen-3-yl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12598546.png)
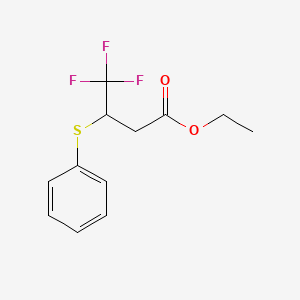
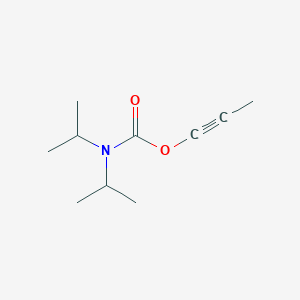
![2,5-Pyrrolidinedione, 3-phenyl-1-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B12598565.png)
